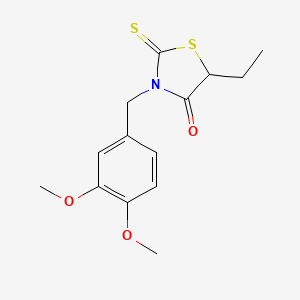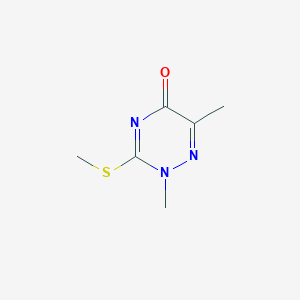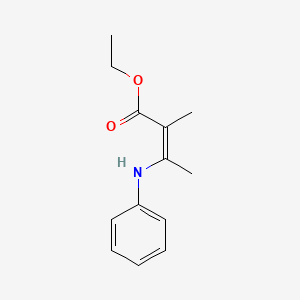
1,3,5-Triazine-2,4,6-triamine, hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, hexahydro-, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. Melamine is known for its high nitrogen content, which makes it valuable in the production of resins and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce cyanuric acid, which is then converted to melamine through a series of condensation reactions. The overall reaction can be summarized as follows:
6CO(NH2)2→C3H6N6+6NH3+3CO2
Industrial Production Methods
In industrial settings, melamine is produced using high-pressure and high-temperature conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The most common industrial method is the BASF process, which involves the use of a fluidized bed reactor to achieve efficient conversion of urea to melamine .
Analyse Des Réactions Chimiques
Types of Reactions
Melamine undergoes various chemical reactions, including:
Oxidation: Melamine can be oxidized to produce cyanuric acid.
Reduction: Reduction of melamine is less common but can lead to the formation of amines.
Substitution: Melamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyanuric acid
Substitution: Halogenated melamine derivatives
Applications De Recherche Scientifique
Melamine has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of protein interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
Melamine exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The formation of hydrogen bonds can lead to changes in the structure and function of these molecules, which can have various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Cyanuric Chloride: Used as a starting material for the synthesis of herbicides and other agrochemicals.
Uniqueness
Melamine is unique among its similar compounds due to its high nitrogen content and its ability to form stable hydrogen bonds. This makes it particularly valuable in the production of resins and plastics, where its properties can enhance the durability and performance of the final products .
Propriétés
Numéro CAS |
33676-69-6 |
|---|---|
Formule moléculaire |
C3H12N6 |
Poids moléculaire |
132.17 g/mol |
Nom IUPAC |
1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H12N6/c4-1-7-2(5)9-3(6)8-1/h1-3,7-9H,4-6H2 |
Clé InChI |
PHWGFMYVAOELNH-UHFFFAOYSA-N |
SMILES canonique |
C1(NC(NC(N1)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


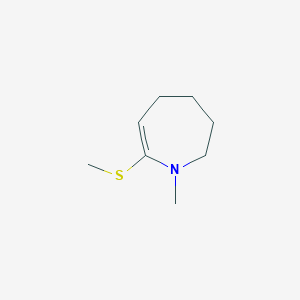
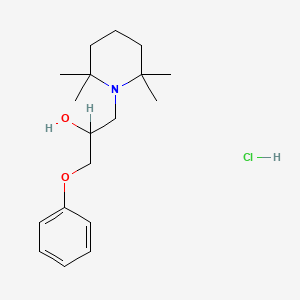
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
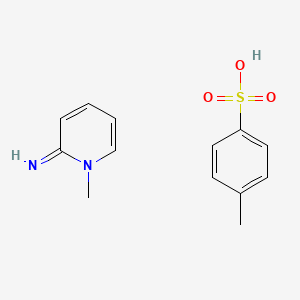
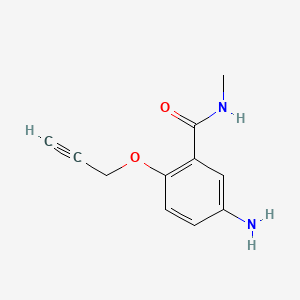
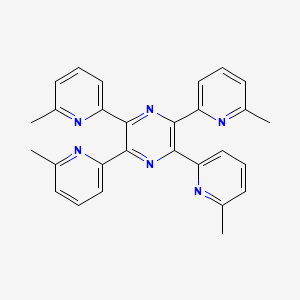
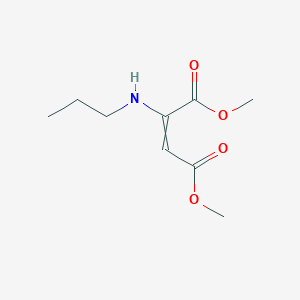
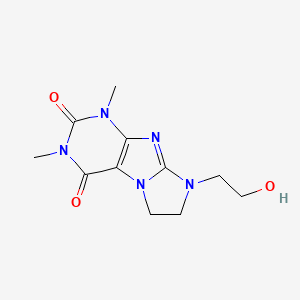
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
